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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological activities of pyrrolo-fused oxadiazines and related heterocyclic systems. Due to
the limited specific literature on 2H-pyrrolo[1,2-e]oxadiazine, this document broadens its scope
to include closely related and better-studied analogues, offering valuable insights for
researchers in medicinal chemistry and drug discovery.

Chemical Identity of 2H-pyrrolo[1,2-e][1][2]
[3]oxadiazine

While detailed experimental data on 2H-pyrrolo[1,2-e]oxadiazine is scarce in publicly
accessible literature, computational data for a closely related isomer, 2H-pyrrolo[1,2-e][1][2]
[3]oxadiazine, is available and provides a foundational understanding of its chemical
characteristics.

SMILES Notation: C1=CN2C=CNOC2=C1

Key Computed Properties:
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Property Value Source
Molecular Formula C6H6N20 PubChem
Molecular Weight 122.12 g/mol PubChem

2H-pyrrolo[1,2-e][1][2
IUPAC Name by ) _[ Itz PubChem
[3]oxadiazine

XLogP3 2.3 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor
2 PubChem
Count

Synthesis of Pyrrolo-Fused Heterocycles

The synthesis of pyrrolo-fused heterocyclic systems often involves multi-step sequences, with
key reactions such as intramolecular cyclization and 1,3-dipolar cycloaddition being prevalent.
These methods allow for the construction of the fused ring system from functionalized pyrrole
precursors.

A common strategy for creating fused nitrogen-containing heterocycles is the rearrangement of
other heterocyclic systems. For instance, pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones can be
prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines.[5][6] Another
important synthetic route is the intramolecular cyclization of appropriately substituted pyrroles.
[5][7] The synthesis of various pyrrole derivatives can also be achieved through transition
metal-catalyzed reactions, such as those involving gold or rhodium catalysts.[8]

Hypothetical Synthetic Workflow for 2H-pyrrolo[1,2-
e]Joxadiazine

Based on established synthetic methodologies for related fused pyrrole systems, a plausible
synthetic pathway for 2H-pyrrolo[1,2-e]oxadiazine can be proposed. This hypothetical workflow
serves as a conceptual guide for the potential synthesis of this and similar molecules. The
process would likely begin with a functionalized pyrrole, followed by the introduction of a side
chain capable of undergoing intramolecular cyclization to form the oxadiazine ring.
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Hypothetical Synthesis of 2H-pyrrolo[1,2-eJoxadiazine

N-Alkylation with Intramolecular Cyclization
a Halo-oxime (e.g., Dehydration)

Intermediate Formation

Functionalized Pyrrole Precursor 2H-pyrrolo[1,2-e]oxadiazine

Click to download full resolution via product page

A potential synthetic workflow for 2H-pyrrolo[1,2-e]Joxadiazine.

Biological Activities and Therapeutic Potential

Pyrrole-fused heterocycles are a class of compounds with a broad spectrum of biological
activities, making them attractive scaffolds for drug development.[2] Many derivatives have
been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2][9][10]

The biological activity is often linked to the specific arrangement of the fused rings and the
nature of the substituents. For example, certain pyrrolo[2,1-f][1][2][4]triazin-4(3H)-ones have
been identified as inhibitors of phosphoinositide 3-kinase (PI3K), tankyrase, and other
enzymes, highlighting their potential in oncology.[5]

Table of Biological Activities of Related Pyrrolo-Fused Heterocycles:
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Molecular Target (if

Compound Class Biological Activity Reference(s)
known)
Pyrrolo[2,1-f][1][2] ) PI3K inhibitors,

o Anticancer o [5]
[4]triazin-4(3H)-ones Tankyrase inhibitors
Pyrrolo[1,2- ) Tubulin polymerization

o Anticancer S [1114]
ajquinolines inhibitors
Pyrrolo[2,3- o Hepatitis C Virus

o Antiviral [2]
d]pyrimidines (HCV)
o Anticancer, ) o
Pyrrolo[3,2-c]pyridines ] N FMS kinase inhibitors [9]
Antiarthritic
Pyrrolopyridazines Cytotoxic - [11]

Mechanism of Action & Signaling Pathways

The therapeutic effects of many bioactive pyrrolo-fused heterocycles stem from their ability to
interact with specific biological targets, often enzymes or receptors involved in key signaling
pathways. A notable example is the inhibition of the PISK/AKT/mTOR pathway, which is
frequently dysregulated in cancer. By inhibiting PI3K, these compounds can block downstream
signaling, leading to reduced cell proliferation and survival. Another important mechanism of
action for some pyrrolo-fused compounds is the inhibition of tubulin polymerization, which
disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][4]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.mdpi.com/1424-8247/16/6/865
https://pmc.ncbi.nlm.nih.gov/articles/PMC7455853/
https://www.researchgate.net/publication/371514097_Exploring_Pyrrolo-Fused_Heterocycles_as_Promising_Anticancer_Agents_An_Integrated_Synthetic_Biological_and_Computational_Approach
https://pmc.ncbi.nlm.nih.gov/articles/PMC5082444/
https://www.mdpi.com/1424-8247/16/6/865
https://www.researchgate.net/publication/371514097_Exploring_Pyrrolo-Fused_Heterocycles_as_Promising_Anticancer_Agents_An_Integrated_Synthetic_Biological_and_Computational_Approach
https://pmc.ncbi.nlm.nih.gov/articles/PMC7455853/
https://www.mdpi.com/1424-8247/14/4/354
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380841/
https://www.mdpi.com/1424-8247/16/6/865
https://www.researchgate.net/publication/371514097_Exploring_Pyrrolo-Fused_Heterocycles_as_Promising_Anticancer_Agents_An_Integrated_Synthetic_Biological_and_Computational_Approach
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12916210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Simplified PI3K Signaling Pathway
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Inhibition of the PI3K pathway by a pyrrolo-fused compound.

Experimental Protocols (Exemplary)
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To provide a practical example for researchers, the following is a representative protocol for the
synthesis of an N-aminopyrrole, a key intermediate in the synthesis of some pyrrolo-fused
heterocycles, based on a reported procedure.[5][7]

Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide:

o Preparation of the Reagent: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in dry
dichloromethane (CH2CI2), add oxalyl chloride and a catalytic amount of dimethylformamide
(DMF) at 0 °C. The reaction is then heated to reflux for several hours. After completion, the
solvent is removed under reduced pressure to yield the crude 3-chloro-1H-pyrrole-2-carbonyl
chloride.

» Amidation: The crude acid chloride is dissolved in a suitable solvent such as 1,4-dioxane.
Aniline and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added at O °C.
The mixture is stirred at an elevated temperature until the reaction is complete (monitored by
TLC). The product, 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then isolated through
extraction and purified.

e N-Amination: An aqueous solution of sodium hydroxide is added to ammonium chloride at 0
°C. Subsequently, an aqueous solution of ammonium hydroxide, a phase-transfer catalyst
(e.g., Aliquat 336), a solution of the previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2-
carboxamide in an appropriate solvent system, and sodium hypochlorite are added at 0 °C.
The reaction is stirred at room temperature for about an hour. The desired product, 1-amino-
3-chloro-N-phenyl-1H-pyrrole-2-carboxamide, is then extracted and purified by column
chromatography.

Conclusion

The pyrrolo-fused oxadiazine scaffold and its related heterocyclic systems represent a
promising area of research in medicinal chemistry. While specific data on 2H-pyrrolo[1,2-
e]oxadiazine is limited, the broader class of pyrrolo-fused compounds demonstrates significant
biological potential, particularly in the development of novel anticancer and antiviral agents.
The synthetic strategies and biological insights presented in this guide are intended to serve as
a valuable resource for researchers and professionals dedicated to the discovery and
development of new therapeutic agents. Further investigation into the synthesis and biological
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evaluation of a wider range of these compounds is warranted to fully explore their therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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